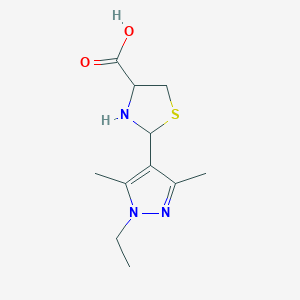

2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid

Description

Chemical Identity and Nomenclature

This compound represents a complex heterocyclic compound bearing the Chemical Abstracts Service registry number 1218686-35-1. The molecular structure encompasses a molecular formula of C₁₁H₁₇N₃O₂S with a corresponding molecular weight of 255.34 grams per mole. This compound exhibits a systematic nomenclature that precisely describes its structural composition, incorporating both pyrazole and thiazolidine ring systems within a single molecular framework.

The systematic name reflects the compound's intricate architecture, beginning with the thiazolidine-4-carboxylic acid core functionality. The pyrazole substituent at position 2 of the thiazolidine ring carries specific substitution patterns, including an ethyl group at the N-1 position and methyl groups at positions 3 and 5 of the pyrazole ring. The carboxylic acid functionality at position 4 of the thiazolidine ring provides important chemical reactivity and potential for further derivatization.

Alternative nomenclature forms for this compound include variations that emphasize different structural perspectives. The compound has been referenced as 2-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid, which represents a simplified naming convention. Additional synonymous designations found in chemical databases include 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiazolidine-4-carboxylic acid, highlighting the flexibility in nomenclature approaches for complex heterocyclic systems.

The structural complexity of this compound necessitates careful consideration of stereochemical aspects. The thiazolidine ring system contains a chiral center at position 4, where the carboxylic acid group is attached, potentially leading to enantiomeric forms. The spatial arrangement of substituents around this chiral center influences the compound's three-dimensional structure and may affect its biological and chemical properties.

Table 1.1: Fundamental Chemical Properties of this compound

Historical Context in Heterocyclic Chemistry Research

The development of this compound must be understood within the broader historical context of heterocyclic chemistry research, particularly the evolution of pyrazole and thiazolidine chemistry. Pyrazole chemistry traces its origins to the pioneering work of Ludwig Knorr in 1883, who first coined the term pyrazole and established fundamental synthetic methodologies for this class of compounds. The historical significance of pyrazole compounds expanded significantly when Hans von Pechmann developed a classical synthetic method in 1898, synthesizing pyrazole from acetylene and diazomethane.

The emergence of thiazolidine chemistry followed a parallel trajectory in the development of sulfur-containing heterocycles. Thiazolidine and its derivatives have been recognized as important heterocyclic motifs since the early twentieth century, with their pharmaceutical importance becoming increasingly apparent through systematic biological evaluation. The five-membered thiazolidine ring system, containing both nitrogen and sulfur atoms, has demonstrated remarkable versatility in medicinal chemistry applications, leading to extensive synthetic and biological investigations.

The concept of molecular hybridization in heterocyclic chemistry gained prominence during the late twentieth and early twenty-first centuries. This approach involves combining two or more pharmacologically active structural motifs within a single molecular framework to potentially enhance biological activity or introduce novel properties. The development of pyrazole-thiazole hybrid compounds represents a sophisticated application of this hybridization strategy, leveraging the individual properties of both heterocyclic systems.

Research into pyrazole-thiazole hybrids has intensified significantly since 2015, with numerous studies demonstrating their diverse pharmacological activities. These hybrid compounds have shown promise across multiple therapeutic areas, including anticancer, antifungal, antibacterial, analgesic, anti-inflammatory, antioxidant, antitubercular, antiviral, and antiparasitic activities. The broad spectrum of biological activities associated with pyrazole-thiazole hybrids has established them as important targets for medicinal chemistry research.

The synthetic approaches to pyrazole-thiazole hybrids have evolved considerably over time. Early synthetic methods relied on simple condensation reactions between pyrazole and thiazole precursors. However, contemporary synthetic strategies have become increasingly sophisticated, incorporating advanced methodologies such as multicomponent reactions, domino reactions, and cascade processes. These modern synthetic approaches enable the efficient construction of complex molecular architectures while maintaining high yields and selectivity.

Significance of Thiazolidine-Pyrazole Hybrid Architectures

The significance of thiazolidine-pyrazole hybrid architectures extends far beyond their structural novelty, encompassing fundamental aspects of chemical reactivity, biological activity, and pharmaceutical potential. These hybrid systems represent a convergence of two historically important heterocyclic families, each contributing distinct chemical and biological properties to the overall molecular framework. The combination of pyrazole and thiazolidine motifs within a single compound creates opportunities for synergistic effects that may not be achievable through either heterocycle alone.

Thiazolidine rings exhibit exceptional pharmaceutical significance due to their presence in numerous natural products and synthetic drugs. The saturated five-membered ring containing nitrogen and sulfur atoms provides a flexible framework that can accommodate various substitution patterns. Thiazolidine derivatives have demonstrated remarkable biological activities, including anticancer, antimicrobial, antitumor, antidiabetic, antiparasitic, anti-inflammatory, antitubercular, antifungal, antiviral, and anti-human immunodeficiency virus properties. The structural versatility of thiazolidines allows for extensive modification at positions 2, 4, and 5, enabling fine-tuning of biological and chemical properties.

Pyrazole rings contribute complementary properties to hybrid architectures through their unique electronic and steric characteristics. Pyrazole is characterized as a weak base with a pKb value of 11.5, corresponding to a pKa of 2.49 for its conjugate acid at 25 degrees Celsius. The planar structure of pyrazole, confirmed through X-ray crystallography, features similar carbon-nitrogen bond distances of approximately 1.33 Ångströms. These structural features contribute to the stability and reactivity patterns observed in pyrazole-containing compounds.

The biological significance of pyrazole-containing compounds has been extensively documented in pharmaceutical applications. Notable drugs incorporating pyrazole rings include celecoxib, a cyclooxygenase-2 inhibitor used for anti-inflammatory therapy, and stanozolol, an anabolic steroid. The widespread use of pyrazole moieties in small molecule drugs has been recognized by the United States Food and Drug Administration, which lists pyrazole rings among the most frequently utilized ring systems in pharmaceutical compounds.

Recent synthetic studies of pyrazole-thiazolidine hybrids have revealed promising biological activities across multiple therapeutic areas. These compounds have been investigated for antitumor, antimicrobial, antiviral, antiparasitic, and anti-inflammatory activities, with several compounds showing significant promise for further development. The structure-activity relationships observed in these studies provide valuable insights for the rational design of new therapeutic agents.

Table 1.2: Comparative Analysis of Pyrazole and Thiazolidine Ring Systems

The advancement of synthetic methodologies for thiazolidine-pyrazole hybrids has opened new avenues for exploring their chemical reactivity and biological potential. Modern synthetic approaches employ sophisticated strategies such as multicomponent reactions, which enable the simultaneous formation of multiple bonds in a single operation. These methods have proven particularly effective for constructing complex molecular architectures containing both pyrazole and thiazolidine functionalities.

The structural diversity achievable through thiazolidine-pyrazole hybrid architectures provides medicinal chemists with extensive opportunities for optimization. The ability to modify substituents on both ring systems allows for systematic exploration of structure-activity relationships. This flexibility has been particularly valuable in developing compounds with enhanced selectivity and potency compared to single-ring systems.

The continued investigation of thiazolidine-pyrazole hybrids reflects their potential as versatile scaffolds for drug discovery. The combination of well-established synthetic methodologies with emerging biological targets creates opportunities for developing novel therapeutic agents. The comprehensive understanding of their chemical and biological properties positions these hybrid architectures as important tools for addressing contemporary challenges in medicinal chemistry and pharmaceutical development.

Properties

IUPAC Name |

2-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c1-4-14-7(3)9(6(2)13-14)10-12-8(5-17-10)11(15)16/h8,10,12H,4-5H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLKSRMOLPDKMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C2NC(CS2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201154816 | |

| Record name | 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-thiazolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201154816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218686-35-1 | |

| Record name | 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218686-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-thiazolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201154816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of the Pyrazole Intermediate

The pyrazole fragment, 1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl , is typically synthesized by:

- Alkylation of pyrazole derivatives.

- Functionalization at the 4-position to introduce a reactive handle (e.g., aldehyde or halomethyl group).

For example, ethylation and methylation steps are performed on pyrazole rings under controlled conditions to yield 1-ethyl-3,5-dimethylpyrazole derivatives. The 4-position is then functionalized, often via halogenation or formylation, to enable subsequent coupling reactions.

Synthesis of the Thiazolidine-4-carboxylic Acid Core

The thiazolidine-4-carboxylic acid nucleus is commonly prepared by:

- Condensation of thioglycolic acid (mercaptoacetic acid) with appropriate amines or aldehydes.

- Cyclization reactions involving thiourea and chloroacetic acid to form 2,4-thiazolidinedione intermediates, which can be further modified.

A typical route involves the reaction of thioglycolic acid with an aldehyde or amine under reflux conditions, often in the presence of catalysts or under solvent-free conditions to promote ring closure and formation of the thiazolidine ring.

Coupling of Pyrazole and Thiazolidine Units

The key step is the formation of the bond between the pyrazole substituent and the thiazolidine ring at the 2-position. This is achieved by:

- Nucleophilic substitution of a halomethyl thiazolidine intermediate with the pyrazole derivative.

- Knoevenagel condensation between pyrazole-4-carbaldehyde and thiazolidine-4-carboxylic acid derivatives or their esters.

For example, Knoevenagel condensation is performed by refluxing equimolar amounts of pyrazole-4-carbaldehyde and ethyl 2-(2,4-dioxothiazolidin-3-yl)acetate in ethanol with catalytic piperidine, yielding ethyl 2-((Z)-2,4-dioxo-5-(pyrazol-4-ylmethylene)thiazolidin-3-yl)acetate. Subsequent acid hydrolysis converts the ester to the carboxylic acid, affording the target compound in high yield (up to 94%).

Representative Preparation Method (Based on Knoevenagel Condensation)

| Step | Reagents & Conditions | Outcome | Yield & Purity |

|---|---|---|---|

| 1. Preparation of pyrazole-4-carbaldehyde | Vilsmeier-Haack reaction of substituted acetophenone hydrazones with POCl3/DMF at 50-60°C for 4-5 h | 1-ethyl-3,5-dimethyl-1H-pyrazol-4-carbaldehyde | High yield, characterized by NMR, IR |

| 2. Preparation of ethyl 2-(2,4-dioxothiazolidin-3-yl)acetate | Alkylation of potassium salt of thiazolidine-2,4-dione with ethyl 2-bromoacetate in acetone at 50°C for 5 h | Thiazolidine ester intermediate | 90% yield, yellow solid |

| 3. Knoevenagel condensation | Reflux pyrazole-4-carbaldehyde and thiazolidine ester in ethanol with catalytic piperidine for 5-6 h | Ethyl 2-((Z)-2,4-dioxo-5-(pyrazol-4-ylmethylene)thiazolidin-3-yl)acetate | 90% yield, yellow solid |

| 4. Acid hydrolysis | Reflux ester in acetic acid with dilute sulfuric acid for 5-6 h | 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid | 94% yield, purified by recrystallization |

Alternative Synthetic Routes

Other synthetic routes reported include:

- One-pot multi-component reactions involving aromatic amines, aldehydes, mercaptoacetic acid, and catalysts such as Bi(SCH2COOH)3 under solvent-free conditions, yielding thiazolidin-4-one derivatives with good yields (up to 83-92%).

- Use of ultrasound-assisted synthesis to enhance reaction rates and yields in the formation of pyrazolyl-thiazolidinones.

- Sequential alkylation and cyclization steps starting from thiourea and chloroacetic acid to form thiazolidine intermediates, followed by coupling with pyrazole derivatives.

Analytical Characterization

The synthesized compounds are typically characterized by:

- Nuclear Magnetic Resonance (NMR) : ^1H NMR shows characteristic singlets for pyrazole protons and methylene groups adjacent to nitrogen and sulfur atoms.

- Infrared Spectroscopy (IR) : Carbonyl stretching bands around 1700 cm^-1 confirm the presence of carboxylic acid and thiazolidine carbonyl groups.

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.

- Elemental Analysis : Validates purity and composition.

Summary Table of Key Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Knoevenagel condensation | Pyrazole-4-carbaldehyde, ethyl 2-(2,4-dioxothiazolidin-3-yl)acetate, piperidine | Reflux in ethanol, 5-6 h | 90-94 | High purity, scalable |

| One-pot multi-component | Aromatic amine, aldehyde, mercaptoacetic acid, Bi(SCH2COOH)3 catalyst | Solvent-free, 70°C | 83-92 | Eco-friendly, catalyst-dependent |

| Alkylation & cyclization | Thiourea, chloroacetic acid, pyrazole derivatives | Ice-cold to reflux, multiple steps | Variable | Requires purification steps |

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated pyrazoles, nitropyrazoles.

Scientific Research Applications

2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding due to its unique structural features.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The thiazolidine ring may enhance binding affinity and specificity through additional interactions with the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share partial structural homology with the target molecule, differing in core rings, substituents, or functional groups:

Table 1: Structural Comparison of Analogs

Functional and Physicochemical Implications

Thiazolidine vs. Alternative Cores

- The thiazolidine ring in the target compound introduces a sulfur atom, which may enhance metal-binding capacity or influence redox properties compared to purely carbon-nitrogen systems.

- The trimethoxyphenyl-substituted thiazolidine (Table 1, Row 2) lacks a pyrazole but includes methoxy groups, which could improve solubility in polar solvents compared to the target compound’s alkyl-substituted pyrazole .

Substituent Effects

- The ethyl and methyl groups on the pyrazole in the target compound may enhance lipophilicity, favoring membrane permeability.

Carboxylic Acid Positioning

- All compared compounds retain a carboxylic acid group , critical for hydrogen bonding or salt bridge formation in biological targets. However, its placement on a thiazolidine (target compound) vs. a pyridine (Table 1, Row 3) alters spatial accessibility for interactions.

Biological Activity

2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid (ETCA) is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of ETCA, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

ETCA is characterized by its thiazolidine core, which is known for its versatility in medicinal chemistry. The compound's structure includes a pyrazole moiety that contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 218.30 g/mol.

Antioxidant Activity

Recent studies have indicated that compounds with thiazolidine structures exhibit significant antioxidant properties. ETCA has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

Antidiabetic Effects

Thiazolidine derivatives are often explored for their antidiabetic properties. ETCA has demonstrated the ability to enhance insulin sensitivity and reduce blood glucose levels in preclinical studies. The mechanism involves the activation of peroxisome proliferator-activated receptors (PPARs), which play a vital role in glucose metabolism .

Anticancer Potential

The anticancer activity of ETCA has been evaluated against various cancer cell lines. Preliminary results suggest that ETCA exhibits cytotoxic effects, potentially through apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the thiazolidine ring can enhance its efficacy against cancer cells .

Study 1: Antioxidant and Cytotoxic Activity

In a study published in 2021, researchers synthesized several thiazolidine derivatives, including ETCA, and evaluated their antioxidant and cytotoxic activities. The findings revealed that ETCA exhibited a significant reduction in cell viability in cancer cell lines while maintaining low toxicity in normal cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| ETCA | 25 | HeLa |

| Doxorubicin | 15 | HeLa |

Another study focused on the mechanism of action of ETCA in diabetic models. It was found that ETCA increased glucose uptake in muscle cells by upregulating GLUT4 transporters, leading to improved insulin sensitivity .

Q & A

Basic: What synthetic strategies are optimal for preparing 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid?

Answer:

The synthesis typically involves coupling a pyrazole derivative with a thiazolidine-carboxylic acid precursor. Key steps include:

- Pyrazole Functionalization : Alkylation of 3,5-dimethylpyrazole with ethyl iodide to introduce the 1-ethyl group. Reaction conditions (e.g., NaH in DMF at 60°C for 6 hours) must balance steric hindrance and regioselectivity .

- Thiazolidine Formation : Condensation of the pyrazole with thioglycolic acid derivatives under acidic conditions. Stoichiometric control (1:1.2 molar ratio) and reflux in ethanol (12 hours) optimize ring closure .

- Carboxylic Acid Activation : Post-synthetic oxidation or hydrolysis (e.g., using KMnO₄ in aqueous acetone) to generate the 4-carboxylic acid moiety. Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA/MeCN gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.